molecular formula C17H24N2O4 B8364395 tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate

tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B8364395
M. Wt: 320.4 g/mol
InChI Key: LIYAEAVMSQDRCA-UHFFFAOYSA-N
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Description

tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic structure combining a pyrrole and a pyridine ring

Preparation Methods

The synthesis of tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure. This can be achieved through various methods, including the use of cyclization agents and specific reaction conditions.

    Introduction of the Diethoxymethyl Group: The diethoxymethyl group can be introduced through a reaction with diethoxymethyl chloride in the presence of a base, such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of various biological activities, including antimicrobial and anticancer properties.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar compounds to tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate include other heterocyclic compounds with fused bicyclic structures, such as:

    Pyrrolo[2,3-b]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atom within the ring system.

    Indole: Indole is another heterocyclic compound with a fused bicyclic structure, commonly found in natural products and pharmaceuticals.

    Quinoline: Quinoline is a heterocyclic compound with a fused bicyclic structure, widely used in medicinal chemistry for the development of antimalarial and antibacterial agents.

The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C17H24N2O4/c1-6-21-15(22-7-2)14-10-12-11-18-9-8-13(12)19(14)16(20)23-17(3,4)5/h8-11,15H,6-7H2,1-5H3

InChI Key

LIYAEAVMSQDRCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Heat a solution of (3-iodo-pyridin-4-yl)carbamic acid 1,1-dimethylethyl ester (13.3 g, 41.56 mmol, Darnbrough, Shelley; Mervic, Miljenko; Condon, Stephen M.; Burns, Christopher J. Synthetic Communications (2001) 31(21), 3273-3280), 3,3-diethoxy-1-propyne (5.96 ml, 41.56 mmole), triethylamine (23 ml, 166 mmol), dichlorobis(triphenyl-phospine)palladium(II) (1.46 g, 2.08 mmol) and copper iodide (237 mg, 1.25 mmol) in dry DMF under argon to 90° C. for 3 h. Allow the reaction mixture to cool to 70° C. and add DBU (12.5 ml, 83.12 mmol). Stir the reaction at 70° C. for 3 h and then stir at room temperature overnight. Pour the reaction mixture into EtOAc, wash with water (2×) and brine, dry over MgSO4, filter and concentrate to give the title compound as an oil. Purify the oil by flash chromatography (silica, elute with 10-20% EtOAc/n-heptane) to provide 9.8 g of the title compound as a clear oil, tlc (silica, 30% EtOAc/heptane, Rf=0.30).
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Synthesis routes and methods II

Procedure details

Scheme 3 discloses a synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid methyl ester 5b-1. In Scheme 3, step h, a mixture of (3-iodo-pyridin-4-yl)carbamic acid 1,1-dimethylethyl ester (7b-1), 3,3-diethoxy-1-propyne, a base such as for example triethylamine or Hunig's base (N,N-diisopropylethylamine), dichlorobis(triphenylphospine)palladium(II) and copper iodide is heated in a suitable solvent such as for example dry DMF under an inert atmosphere at about 90° C. for about three hours. The reaction mixture is cooled to about 70° C. and treated with a suitable base such as for example 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), followed by stirring for about three hours at about 70° C. and then stirring at room temperature for about twelve hours. The reaction mixture is poured into ethyl acetate, washed with water and brine and the organic phase dried, filtered and concentrated to provide 2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester (8b-1) which is purified by chromatography or other methods as are well known to one skilled in the art. As shown in Scheme 3, step i, hydrolysis of compound 8b-1 is effected under acidic conditions to afford 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde. Treatment of 8b-1 with a mineral acid such as for example hydrochloric acid for a suitable period of time such as about 20 hours at room temperature affords a mixture of 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde (9b-1) and 2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester after isolation and chromatographic separation of the product mixture by methods well known to one skilled in the art. Acidic hydrolysis of 2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester by refluxing with a suitable acid such as for example trifluoroacetic acid and a suitable solvent such as for example dichloromethane affords 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde, 9b-1. As shown in Scheme 3, step j, treatment of 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde (9b-1) in a suitable solvent such as methanol with sodium cyanide and manganese dioxide with cooling at about 0° C. and stirring for about five hours provides 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid methyl ester 5b-1 after filtering, washing with water and isolation by methods as are well known to one skilled in the art.
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